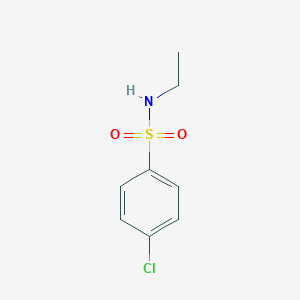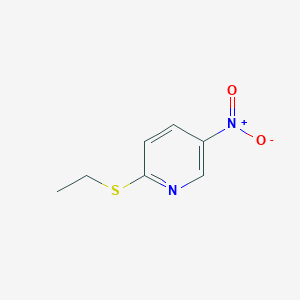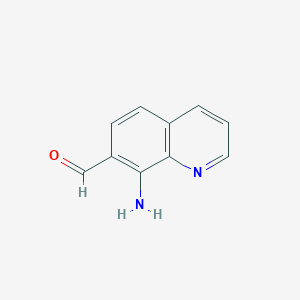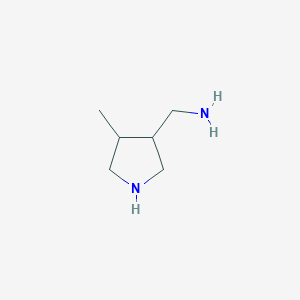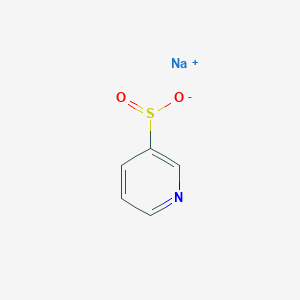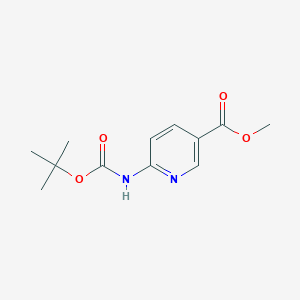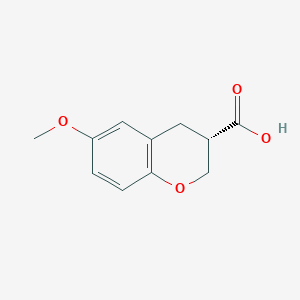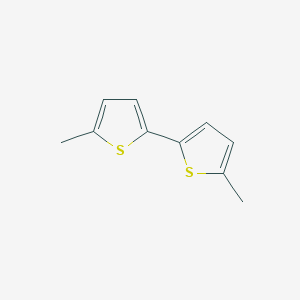
5,5'-Diméthyl-2,2'-bithiophène
Vue d'ensemble
Description
5,5’-Dimethyl-2,2’-bithiophene: is an organic compound with the molecular formula C10H10S2. It is a derivative of bithiophene, where two thiophene rings are connected at the 2-position and each ring has a methyl group at the 5-position. This compound is known for its yellow to light brown crystalline appearance and has a melting point of 65°C to 68°C .
Applications De Recherche Scientifique
Chemistry: 5,5’-Dimethyl-2,2’-bithiophene is used as a building block in the synthesis of conjugated polymers and small molecules for organic electronics. It is particularly valuable in the development of organic semiconductors and light-emitting diodes .
Biology and Medicine:
Industry: In the industrial sector, 5,5’-Dimethyl-2,2’-bithiophene is used in the production of materials for organic photovoltaics and other optoelectronic devices.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dimethyl-2,2’-bithiophene typically involves the coupling of two thiophene rings. One common method is the Stille coupling reaction, which involves the reaction of 5-bromo-2-methylthiophene with 5-methyl-2-trimethylstannylthiophene in the presence of a palladium catalyst . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to facilitate the coupling process.
Industrial Production Methods: While specific industrial production methods for 5,5’-Dimethyl-2,2’-bithiophene are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors could also be considered to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5,5’-Dimethyl-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiophene rings into dihydrothiophenes. Lithium aluminum hydride is a typical reducing agent used for this purpose.
Substitution: Electrophilic substitution reactions can occur at the 3- and 4-positions of the thiophene rings. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated, nitrated, and sulfonated derivatives of 5,5’-Dimethyl-2,2’-bithiophene.
Mécanisme D'action
The mechanism of action of 5,5’-Dimethyl-2,2’-bithiophene in its various applications is primarily related to its electronic properties. The compound can participate in π-π stacking interactions, which are crucial for the formation of conductive pathways in organic semiconductors. Additionally, the presence of methyl groups at the 5-positions enhances the compound’s stability and solubility, making it more suitable for use in solution-processable devices .
Comparaison Avec Des Composés Similaires
2,2’-Bithiophene: Lacks the methyl groups at the 5-positions, resulting in different electronic properties and reactivity.
5,5’-Dibromo-2,2’-bithiophene: Contains bromine atoms at the 5-positions, making it a useful intermediate for further functionalization through coupling reactions.
5,5’-Trimethylstannyl-2,2’-bithiophene: Contains trimethylstannyl groups, which are useful for Stille coupling reactions.
Uniqueness: 5,5’-Dimethyl-2,2’-bithiophene is unique due to the presence of methyl groups at the 5-positions, which enhance its stability and solubility. These properties make it particularly valuable in the synthesis of conjugated polymers and small molecules for organic electronics, where stability and processability are crucial .
Propriétés
IUPAC Name |
2-methyl-5-(5-methylthiophen-2-yl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10S2/c1-7-3-5-9(11-7)10-6-4-8(2)12-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHDQTBBXQMFPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CC=C(S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20300993 | |
| Record name | 5,5'-dimethyl-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20300993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16303-58-5 | |
| Record name | 16303-58-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5'-dimethyl-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20300993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



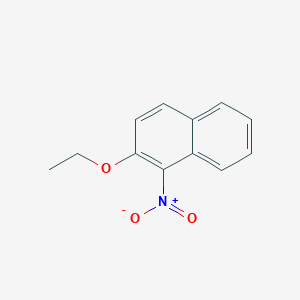
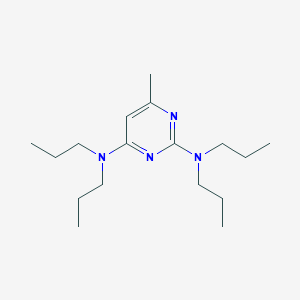
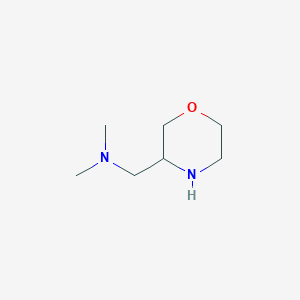
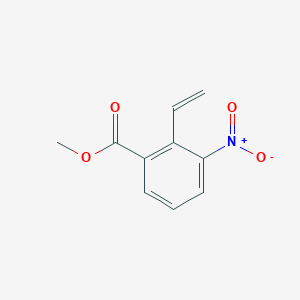
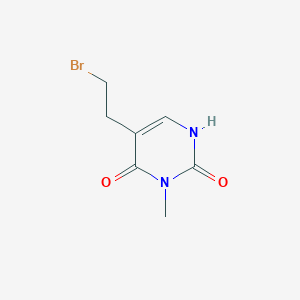
![(R)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde](/img/structure/B172058.png)
